Methicillin sodium

Vue d'ensemble

Description

Methicillin, also known as meticillin, is a narrow-spectrum β-lactam antibiotic of the penicillin class . It is a semisynthetic derivative of penicillin and was first produced in the late 1950s . It was developed as a type of antibiotic called a penicillinase-resistant penicillin . Methicillin was active against certain species of Staphylococcus, including S. aureus and S. epidermis .

Synthesis Analysis

Methicillin is synthesized as a semisynthetic penicillin antibiotic . It is produced by modifying the original penicillin structure to make it resistant to a bacterial enzyme called penicillinase (beta-lactamase) . This enzyme is produced by most strains of Staphylococcus and disrupts certain types of penicillins .

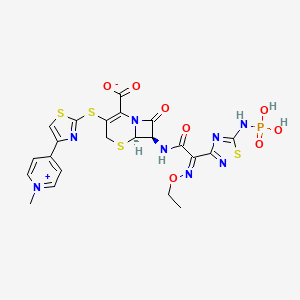

Molecular Structure Analysis

The empirical formula of Methicillin sodium is C17H19N2NaO6S . The molecular weight is 402.40 g/mol .

Chemical Reactions Analysis

Like other beta-lactam antibiotics, methicillin acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria .

Physical And Chemical Properties Analysis

Methicillin sodium has a molecular formula of C17H19N2NaO6S and a molecular weight of 402.40 g/mol .

Applications De Recherche Scientifique

1. Biofilm Producing Methicillin-Resistant Staphylococcus aureus (MRSA) Infections in Humans

- Summary of Application : Methicillin-resistant Staphylococcus aureus (MRSA) has developed multiple mechanisms for antimicrobial resistance and evading the immune system, including biofilm production . MRSA is now a widespread pathogen, causing a spectrum of infections ranging from superficial skin issues to severe conditions like osteoarticular infections and endocarditis .

- Methods of Application : Environmental factors, such as suboptimal antibiotics, pH, temperature, and tissue oxygen levels, enhance biofilm formation . Biofilms are intricate bacterial structures with dense organisms embedded in polysaccharides, promoting their resilience . The process involves stages of attachment, expansion, maturation, and eventually disassembly or dispersion .

- Results or Outcomes : MRSA’s biofilm formation has a complex molecular foundation, involving genes like icaADBC, fnbA, fnbB, clfA, clfB, atl, agr, sarA, sarZ, sigB, sarX, psm, icaR, and srtA .

2. Antibacterial Activity of Recently Approved Antibiotics Against MRSA

- Summary of Application : Methicillin-resistant Staphylococcus aureus (MRSA) infections are considered an important public health problem, and treatment options are limited . This research analyzed the in vitro activity of recently approved antibiotics against MRSA isolates .

- Methods of Application : The study involved searching electronic databases; PubMed, Scopus, and Web of Science to identify relevant studies that have focused on the in vitro activity of telavancin, dalbavancin, oritavancin, and tedizolid against MRSA isolates .

- Results or Outcomes : The overall in vitro activity of tedizolid on 12,204 MRSA isolates was 0.250 and 0.5 µg/mL for MIC 50 and MIC 90, respectively . The overall antibacterial activity of dalbavancin on 28539 MRSA isolates was 0.060 and 0.120 µg/mL for MIC 50 and MIC 90, respectively . The overall antibacterial activity of oritavancin on 420 MRSA isolates was 0.045 and 0.120 µg/mL for MIC 50 and MIC 90, respectively . The overall antibacterial activity of telavancin on 7353 MRSA isolates was 0.032 and 0.060 µg/mL for MIC 50 and MIC 90, respectively . The pooled prevalence of tedizolid, telavancin, and dalbavancin susceptibility was 100% .

3. Improving Antibacterial Activity of Methicillin by Conjugation to Functionalized Single-Wall Carbon Nanotubes Against MRSA

- Summary of Application : This research aimed to enhance the antibacterial activity of Methicillin by conjugating it to functionalized single-wall carbon nanotubes (SWCNTs) to treat MRSA infections .

- Methods of Application : Twenty clinical isolates of S. aureus were identified based on morphological and biochemical tests. The Methicillin resistance was characterized by bio-typing, disk diffusion method, and PCR of the mecA gene. Then, functionalized SWCNTs were conjugated to the Methicillin .

- Results or Outcomes : The antibacterial activity of functionalized Methicillin-loaded SWCNTs against MRSA remarkably improved compared to Methicillin alone, resulting in enhanced drug efficacy .

4. Understanding the Antimicrobial Activity of Selected Disinfectants Against MRSA

- Summary of Application : This study aimed to understand the antimicrobial activity of selected disinfectants against MRSA .

- Methods of Application : The study involved using Fourier transform infrared (FT-IR) spectroscopy and chemometric tools to determine the bactericidal effects of commonly used disinfectants against MRSA .

- Results or Outcomes : The study found that the biochemical alterations in the structure of proteins, lipid membranes, and phosphate groups of MRSA produced by the disinfectants .

5. Novel Treatment Approach Breakthroughs for MRSA

- Summary of Application : This research focuses on different therapeutic medications and their modes of action for general microbial infections and goes through the latest developments in novel drug delivery technologies, such as hydrogels, lipid particles, nanocarriers, and polymers for MRSA treatment .

- Methods of Application : The study involved a comprehensive review of the latest developments in novel drug delivery technologies, such as hydrogels, lipid particles, nanocarriers, and polymers .

- Results or Outcomes : The advancements in antibiotic therapies continue to be the critical aspects of treating bacterial infections, and their usage has lowered patient mortality and raised life expectancy .

6. Overcoming MRSA Using Antimicrobial Peptides-Silver Nanoparticles

- Summary of Application : This research aims to discuss the potential of antimicrobial peptides and silver nanoparticles towards controlling MRSA pathogen growth .

- Methods of Application : The study involved a comprehensive review of the potential of antimicrobial peptides and silver nanoparticles towards controlling MRSA pathogen growth .

- Results or Outcomes : The combination of antimicrobial peptides and silver nanoparticles can be synergistic and complementary to each other to exhibit stronger antimicrobial activity .

Safety And Hazards

Orientations Futures

There are ongoing studies on the use of novel treatment approaches for methicillin-resistant Staphylococcus aureus (MRSA) infections . These include the use of phages, antimicrobial peptides, and hydrogels . These novel treatments offer promising alternatives to traditional antibiotics and could potentially be used to combat antimicrobial resistance .

Propriétés

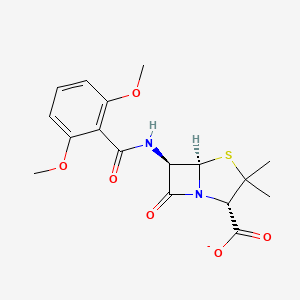

IUPAC Name |

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFZNWDWOKASQZ-UMLIZJHQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-32-5 (Parent) | |

| Record name | Methicillin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872398 | |

| Record name | Methicillin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methicillin sodium | |

CAS RN |

132-92-3 | |

| Record name | Methicillin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methicillin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meticillin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHICILLIN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBQ410S76Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)